molecular formula C10H15NO3 B12512569 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione

Cat. No.: B12512569
M. Wt: 197.23 g/mol
InChI Key: XKHXNEYLUYSDJF-UHFFFAOYSA-N
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Description

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[1,2-c]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydropyrrole derivatives .

Scientific Research Applications

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-t-Butyl-dihydro-pyrrolo[1,2-c]oxazole-1,5-dione is unique due to its specific ring structure and the presence of a t-butyl group.

Properties

IUPAC Name

3-tert-butyl-3,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHXNEYLUYSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(CCC2=O)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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